N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Brand Name: Vulcanchem
CAS No.: 1352999-21-3
VCID: VC2846485
InChI: InChI=1S/C11H11ClN2O3S/c1-14(5-8(15)16)11-13-9-7(17-2)4-3-6(12)10(9)18-11/h3-4H,5H2,1-2H3,(H,15,16)
SMILES: CN(CC(=O)O)C1=NC2=C(C=CC(=C2S1)Cl)OC
Molecular Formula: C11H11ClN2O3S
Molecular Weight: 286.74 g/mol

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

CAS No.: 1352999-21-3

Cat. No.: VC2846485

Molecular Formula: C11H11ClN2O3S

Molecular Weight: 286.74 g/mol

* For research use only. Not for human or veterinary use.

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine - 1352999-21-3

Specification

CAS No. 1352999-21-3
Molecular Formula C11H11ClN2O3S
Molecular Weight 286.74 g/mol
IUPAC Name 2-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Standard InChI InChI=1S/C11H11ClN2O3S/c1-14(5-8(15)16)11-13-9-7(17-2)4-3-6(12)10(9)18-11/h3-4H,5H2,1-2H3,(H,15,16)
Standard InChI Key MFPUEGSEEWWAGA-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C1=NC2=C(C=CC(=C2S1)Cl)OC
Canonical SMILES CN(CC(=O)O)C1=NC2=C(C=CC(=C2S1)Cl)OC

Introduction

Chemical Structure and Properties

Molecular Identification

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is uniquely identified through several chemical identifiers:

IdentifierValue
CAS Number1352999-21-3
Molecular FormulaC₁₁H₁₁ClN₂O₃S
Molecular Weight286.74 g/mol

This compound is registered under CAS number 1352999-21-3, which serves as its primary chemical identifier in scientific literature and chemical databases .

Structural Characteristics

The compound features a benzothiazole core with specific substitutions that define its chemical identity:

  • A chlorine atom at position 7 of the benzothiazole ring

  • A methoxy group at position 4 of the benzothiazole ring

  • An N-methylglycine moiety attached at the 2-position of the benzothiazole scaffold

This substitution pattern creates a unique chemical entity with specific reactivity patterns and potential biological interactions. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups on the benzothiazole ring likely influences the electronic distribution across the molecule, potentially affecting its chemical reactivity and binding properties.

Physical Properties

The available data on the physical properties of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is summarized in the following table:

PropertyValue
Physical StateNot specified in literature
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
SolubilityNot specified in literature

While detailed physical property data is limited in the available literature, the compound's structure suggests potential characteristics. The presence of polar functional groups (carboxylic acid in the glycine moiety, methoxy group) alongside the relatively hydrophobic benzothiazole core likely results in moderate aqueous solubility, which could influence its pharmaceutical applications and bioavailability .

Synthesis Methodology

General Synthetic Approach

Structure-Activity Relationships

Pharmacophore Elements

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine contains several structural elements that may contribute to potential biological activities:

  • The benzothiazole core, which is known to interact with various biological targets

  • The chlorine substituent at position 7, which may enhance lipophilicity and membrane permeability

  • The methoxy group at position 4, which can participate in hydrogen bonding interactions

  • The N-methylglycine moiety, which provides additional hydrogen bonding capabilities and potential for interactions with protein targets

These structural features collectively define the compound's potential pharmacophore, which would determine its ability to interact with biological targets and exhibit pharmacological activities.

Comparison with Related Compounds

To better understand the structural significance of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine, it is valuable to compare it with structurally related benzothiazole derivatives:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycineC₁₁H₁₁ClN₂O₃S286.74 g/molBase compound with N-methylglycine substituent
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDEC₁₉H₂₃Cl₂N₃O₂S₂460.43 g/molContains thiophene-2-carboxamide moiety and diethylaminoethyl group
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamideC₂₀H₂₂ClN₃O₃S419.9 g/molFeatures dimethylaminoethyl and methoxybenzamide groups

These structural variations likely result in different physicochemical properties and biological activities, highlighting the importance of specific substitution patterns in determining the functional characteristics of benzothiazole derivatives.

Research Applications and Future Directions

Current Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine currently serves primarily as a research compound, with applications including:

  • Structure-activity relationship studies within the benzothiazole derivative class

  • Explorations of novel synthetic methodologies for heterocyclic compounds

  • Investigations into potential biological activities related to antimicrobial, anticancer, or anti-inflammatory properties

Challenges in Research and Development

Research involving N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine faces several challenges common to many benzothiazole derivatives:

ChallengeDescription
Solubility LimitationsPotential poor water solubility affecting bioavailability
Pharmacokinetic PropertiesNeed for optimization of absorption, distribution, metabolism, and excretion profiles
Toxicity AssessmentRequirement for comprehensive toxicological evaluation
Target SpecificityAchieving selectivity for desired biological targets while minimizing off-target effects

Addressing these challenges represents a critical area for future research to realize the potential applications of this compound.

Future Research Directions

Several promising research avenues exist for further investigation of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine:

  • Detailed structure-activity relationship studies comparing activity profiles with structural analogs

  • Exploration of specific binding interactions with potential biological targets

  • Development of optimized synthetic routes to improve yield and purity

  • Investigation of derivative compounds with enhanced pharmacological properties

  • Comprehensive biological screening to identify novel applications

Such research efforts could significantly expand our understanding of this compound's potential utilities and contribute to the broader field of benzothiazole-based drug discovery.

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